A Comprehensive Technical Guide to 4-Bromo-2-(trifluoromethyl)aniline (CAS 445-02-3)
A Comprehensive Technical Guide to 4-Bromo-2-(trifluoromethyl)aniline (CAS 445-02-3)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the core properties, synthesis, and reactivity of 4-Bromo-2-(trifluoromethyl)aniline, a key building block in the development of pharmaceuticals and agrochemicals. The strategic placement of a bromine atom and a trifluoromethyl group on the aniline ring offers versatile handles for further chemical modifications, making it a valuable precursor in medicinal chemistry and materials science.
Core Physicochemical and Spectroscopic Data
The fundamental properties of 4-Bromo-2-(trifluoromethyl)aniline are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 445-02-3 | [1] |
| Molecular Formula | C₇H₅BrF₃N | [1] |
| Molecular Weight | 240.02 g/mol | [1] |
| Appearance | Liquid | [2] |
| Melting Point | 33-34 °C | [2] |
| Boiling Point | 84-86 °C at 5 mmHg | |
| Density | 1.71 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.532 | |
| Flash Point | 107 °C (closed cup) | |
| Solubility | Soluble in organic solvents. | [3] |
| XLogP3 | 2.8 | [1] |
Table 2: Spectroscopic Data
| Technique | Key Data and Observations | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 7.56 (d, J=2Hz, 1H), 7.39 (dd, J=2Hz, J=8.8Hz, 1H), 6.64 (d, J=8.8Hz, 1H), 4.17 (br s, 2H) | [4] |
| ¹³C NMR (CDCl₃) | δ (ppm): 143.5, 135.6, 129.2, 124.1, 118.8, 115.3 | [4] |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -63.2 | [4] |
| Mass Spectrometry (EI) | m/z: 238.96 (100%), 240.96 (97%) | [4] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C-F, and C-Br bonds can be observed. | [5] |
Synthesis and Purification: Experimental Protocols
The most common laboratory synthesis of 4-Bromo-2-(trifluoromethyl)aniline involves the electrophilic bromination of 2-(trifluoromethyl)aniline. Below are detailed protocols for this synthesis and subsequent purification.
Synthesis of 4-Bromo-2-(trifluoromethyl)aniline
This procedure details the bromination of 2-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).
Materials:
-
2-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)aniline (1.0 equivalent) in DMF.
-
Prepare a solution of NBS (1.0 equivalent) in DMF.
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[6]
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[6]
-
Wash the organic layer with brine solution (e.g., 2 x 150 mL for a 92 mmol scale reaction).[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a brownish solid.[7]
Caption: Workflow for the synthesis of 4-Bromo-2-(trifluoromethyl)aniline.
Purification by Column Chromatography
The crude product can be purified using flash column chromatography.
Materials:
-
Crude 4-Bromo-2-(trifluoromethyl)aniline
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (TEA) (optional, to prevent tailing)
-
Standard chromatography column and accessories
Procedure:
-
Mobile Phase Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). For an ideal separation, the product should have an Rf value between 0.2 and 0.3. If tailing is observed on the TLC plate, adding 1% TEA to the mobile phase can be beneficial.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and pack it uniformly using gentle air pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[8]
-
Elution: Begin elution with the selected mobile phase, gradually increasing the polarity if necessary to move the product down the column at a reasonable rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Bromo-2-(trifluoromethyl)aniline.
Reactivity and Applications in Drug Discovery
4-Bromo-2-(trifluoromethyl)aniline is a versatile intermediate in organic synthesis, primarily due to the reactivity of its amino and bromo functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 4-Bromo-2-(trifluoromethyl)aniline is susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for various cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is used to form new carbon-carbon bonds by coupling with boronic acids or their esters. This is a powerful method for synthesizing biaryl compounds.
-
Buchwald-Hartwig Amination: This reaction forms new carbon-nitrogen bonds, allowing for the synthesis of more complex diarylamines.
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond in these transformations.[2]
Use in the Synthesis of Biologically Active Molecules
A notable application of 4-Bromo-2-(trifluoromethyl)aniline is in the synthesis of kinase inhibitors and other pharmacologically active compounds. For instance, it has been utilized as a key intermediate in the synthesis of AUY954, a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).
The S1P1 receptor plays a crucial role in regulating the immune system, and its agonists are investigated for the treatment of autoimmune diseases such as multiple sclerosis. The activation of the S1P1 receptor by an agonist leads to the internalization of the receptor, which in turn traps lymphocytes in the lymph nodes, preventing them from migrating to sites of inflammation.
Caption: Role of 4-Bromo-2-(trifluoromethyl)aniline in the synthesis of an S1P1 agonist.
Safety and Handling
4-Bromo-2-(trifluoromethyl)aniline is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Store in a tightly closed container in a dry and well-ventilated place. In case of a spill, avoid dust formation and ensure adequate ventilation. Remove all sources of ignition.
This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)aniline, offering valuable information for researchers and professionals in the fields of chemistry and drug development. The detailed data and protocols herein should facilitate its safe and effective use in the laboratory.
References
- 1. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
